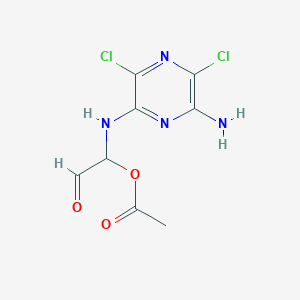

1-((6-Amino-3,5-dichloropyrazin-2-yl)amino)-2-oxoethyl acetate

Description

1-((6-Amino-3,5-dichloropyrazin-2-yl)amino)-2-oxoethyl acetate is a pyrazine-derived compound featuring a 6-amino-3,5-dichloropyrazine core linked via an amino group to a 2-oxoethyl acetate moiety. The 2-oxoethyl acetate group may act as a prodrug moiety, enabling hydrolysis to release active metabolites.

Properties

Molecular Formula |

C8H8Cl2N4O3 |

|---|---|

Molecular Weight |

279.08 g/mol |

IUPAC Name |

[1-[(6-amino-3,5-dichloropyrazin-2-yl)amino]-2-oxoethyl] acetate |

InChI |

InChI=1S/C8H8Cl2N4O3/c1-3(16)17-4(2-15)12-8-6(10)13-5(9)7(11)14-8/h2,4H,1H3,(H3,11,12,14) |

InChI Key |

MJFSZPKJHBNHPP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(C=O)NC1=NC(=C(N=C1Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6-Amino-3,5-dichloropyrazin-2-yl)amino)-2-oxoethyl acetate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3,5-dichloropyrazine-2-amine.

Reaction with Acetylating Agent: The amine group is acetylated using an acetylating agent such as acetic anhydride or acetyl chloride under basic conditions.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

1-((6-Amino-3,5-dichloropyrazin-2-yl)amino)-2-oxoethyl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

1-((6-Amino-3,5-dichloropyrazin-2-yl)amino)-2-oxoethyl acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((6-Amino-3,5-dichloropyrazin-2-yl)amino)-2-oxoethyl acetate involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways Involved: Modulation of biochemical pathways related to its therapeutic effects.

Comparison with Similar Compounds

Target Compound

- Aromatic core : Pyrazine ring (6-membered, two nitrogen atoms at positions 1 and 4).

- Substituents: 6-Amino, 3,5-dichloro.

- Linker: Amino group.

- Ester : Acetate.

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate ()

- Aromatic core : Pyrimidine ring (two nitrogen atoms at positions 1 and 3).

- Substituents : 6-Methyl, 4-thietanyloxy.

- Linker : Thioether group.

- Ester : Ethyl.

- Key difference: The thioether linker and pyrimidine core reduce polarity compared to the target compound’s amino linker and pyrazine system .

1-(2,6-Difluorophenyl)-2-[(4-methoxybenzyl)amino]-2-oxoethyl acetate ()

- Aromatic core : Phenyl ring.

- Substituents : 2,6-Difluoro, 4-methoxybenzyl.

- Linker: Benzylamino group.

- Ester : Acetate.

Physicochemical Properties

- Key insights: The target’s amino and chloro groups enhance polarity over ’s thioether and ’s fluorophenyl derivatives. Its acetate ester may hydrolyze faster than ethyl esters .

Biological Activity

1-((6-Amino-3,5-dichloropyrazin-2-yl)amino)-2-oxoethyl acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be represented as follows:

- Chemical Formula : C₉H₈Cl₂N₄O₃

- CAS Number : 97131-90-3

- Molecular Weight : 263.09 g/mol

Research indicates that this compound functions primarily as an inhibitor of specific protein targets involved in cellular processes such as proliferation and apoptosis. For instance, it has been shown to modulate the activity of KIF18A, a motor protein implicated in cancer cell division and growth .

Biological Activity

-

Anticancer Properties :

- The compound has demonstrated efficacy in inhibiting cancer cell growth in vitro by interfering with the KIF18A pathway. This inhibition leads to disrupted mitotic processes in cancer cells, thereby reducing their proliferation rates .

- A study reported that treatment with this compound resulted in a significant decrease in tumor volume in xenograft models of breast cancer .

- Antimicrobial Activity :

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | High | |

| Antimicrobial | Moderate | |

| KIF18A Inhibition | Significant |

Case Study 1: Anticancer Efficacy

In a controlled study involving human breast cancer cell lines (MCF-7), the administration of this compound at concentrations ranging from 10 µM to 100 µM resulted in a dose-dependent reduction in cell viability. The study concluded that this compound could serve as a potential therapeutic agent for breast cancer treatment.

Case Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that at a concentration of 50 µg/mL, the compound inhibited bacterial growth by 70% for S. aureus but had a lesser effect on E. coli.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-((6-Amino-3,5-dichloropyrazin-2-yl)amino)-2-oxoethyl acetate, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves coupling pyrazinamine derivatives with acetylated intermediates. Key steps include:

-

Step 1 : Chlorination and amination of pyrazine precursors under controlled pH (e.g., using NH₄Cl/NaNO₂ systems) to ensure regioselectivity .

-

Step 2 : Acetylation of the oxoethyl group via esterification with acetic anhydride in anhydrous conditions.

-

Optimization : Apply factorial design of experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). Central Composite Design (CCD) is effective for maximizing yield while minimizing side reactions .

Table 1 : Example DoE Parameters for Yield Optimization

Factor Range Tested Optimal Value Temperature (°C) 60–100 80 Solvent (DMF/H₂O) 70:30–90:10 85:15 Catalyst (mol%) 1–5 3

Q. Which analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the pyrazine ring and acetate group.

- HPLC-MS : To verify purity (>97%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 320.2) .

- IR Spectroscopy : Detect key functional groups (e.g., C=O at ~1700 cm⁻¹, NH₂ at ~3350 cm⁻¹).

- Data Contradiction Resolution : Cross-validate with X-ray crystallography if crystal structures are obtainable. For ambiguous peaks, replicate experiments under standardized conditions and apply multivariate analysis to isolate variables .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions (e.g., nucleophilic substitution)?

- Methodological Answer :

-

Quantum Chemical Calculations : Use density functional theory (DFT) to model electron density maps and identify reactive sites (e.g., electrophilic Cl atoms on pyrazine) .

-

Reaction Path Search : Tools like GRRM or AFIR can simulate transition states and activation energies for substitution reactions .

-

Validation : Compare computational predictions with experimental kinetic data (e.g., rate constants derived from UV-Vis monitoring).

Table 2 : Example DFT-Predicted Reactivity Parameters

Site Charge Density (e⁻/ų) Predicted Reactivity C-3 (Cl) -0.45 High (SNAr) C-6 (NH₂) +0.30 Moderate (H-bonding)

Q. What experimental strategies address stability challenges (e.g., hydrolysis of the acetate group) during storage or reaction conditions?

- Methodological Answer :

- Stability Screening : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

- Formulation Adjustments : Lyophilization or use of non-aqueous solvents (e.g., DMSO) to minimize hydrolysis.

- Mechanistic Insight : Use isotopic labeling (e.g., D₂O) to track hydrolysis pathways via ¹H NMR .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-Analysis : Systematically review experimental conditions (e.g., cell lines, assay protocols) across studies. Inconsistent IC₅₀ values may arise from variations in solvent/DMSO concentrations .

- Dose-Response Replication : Reproduce assays under controlled conditions (e.g., standardized cell viability protocols) and apply statistical tests (e.g., ANOVA) to confirm significance .

Methodological Frameworks

- Experimental Design : Integrate ICReDD’s hybrid approach (computational + experimental) to reduce trial-and-error cycles .

- Data Analysis : Use chemometric tools (e.g., PCA, PLS regression) to interpret complex datasets from synthesis or bioactivity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.